4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring, further connected to a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to its biological activity and chemical properties.
In terms of classification, 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine belongs to the class of trifluoromethylated pyrazoles. These compounds are of significant interest in organic chemistry, particularly for their reactivity and ability to serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine typically involves several steps:
The synthesis may involve techniques such as continuous flow synthesis for scalability and efficiency. Reaction conditions, including temperature and solvent choice, are critical to optimizing yield and purity.
The molecular structure of 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine can be described by its molecular formula and its InChI key: SUYFEJKANXXCAT-UHFFFAOYSA-N . The compound features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 273.26 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine can participate in various chemical reactions:
The specific conditions for these reactions depend on the desired product and may require careful control of temperature and pressure to maximize yields and minimize by-products.
The mechanism of action for 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine involves its interaction with specific biological targets, particularly enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased electron-withdrawing effects, which can modulate the activity of various biological pathways .
Data on specific interactions is still being explored, but preliminary studies suggest potential applications in enzyme inhibition and receptor modulation.
The physical properties of 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine include:
Chemical properties include:
Relevant data from spectroscopic analyses (e.g., nuclear magnetic resonance) confirm structural integrity during various reactions .
4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine has several applications across different fields:
The emergence of 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine as a pharmacophoric motif stems from targeted hybridization strategies in late 20th-century agrochemical and pharmaceutical research. This scaffold integrates two nitrogen-containing heterocycles: piperidine (a saturated six-membered ring) and pyrazole (an unsaturated five-membered ring with adjacent nitrogens). The deliberate fusion aimed to combine piperidine’s conformational flexibility and bioavailability with pyrazole’s metabolic stability and hydrogen-bonding capabilities. Early work, exemplified in patent EP3239145B1, identified derivatives of this hybrid scaffold as key intermediates for synthesizing potent fungicides targeting crop pathogens. Specifically, 1-[2-[3,5-substituted-1H-pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile derivatives demonstrated efficacy by inhibiting fungal cytochrome bc1 complex, leveraging the piperidine-pyrazole core’s ability to anchor within the enzyme’s hydrophobic pocket [5].
Concurrently, neuropharmacology research revealed this scaffold’s utility in central nervous system (CNS) drug design. As detailed by Kim et al., structural analogs like GCC2680 incorporated the 4-(pyrazol-3-yl)piperidine framework as a rigid spacer connecting aryl groups to heterocyclic tails (e.g., thiadiazole). This configuration enabled optimal binding to the cannabinoid receptor CB1’s allosteric site, acting as inverse agonists for obesity management. The pyrazole’s N2 nitrogen formed critical hydrogen bonds with Thr197 residues, while the piperidine optimized spatial orientation of hydrophobic substituents . These discoveries underscored the scaffold’s adaptability across therapeutic targets.
Table 1: Early Therapeutic Applications of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine Derivatives
Therapeutic Area | Lead Compound | Biological Target | Key Structural Features |
---|---|---|---|
Fungicide Development | 1-[2-[3,5-substituted-1H-pyrazol-1-yl]acetyl]-4-piperidine-carbonitrile | Cytochrome bc1 complex | Acetyl linker, cyano group at piperidine C4 |
CB1 Antagonism | GCC2680 | Cannabinoid Receptor 1 (CB1) | 5-Bromophenyl at pyrazole C5, triazolylmethyl at C4 |
VEGFR-2 Inhibition | Acrizanib precursor | Vascular Endothelial Growth Factor Receptor 2 | Methylaminomethyl pyrimidine, indole carboxamide |
Scaffold optimization focused on strategic substituent placement:
The 4-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine scaffold epitomizes a privileged structure due to its modularity in interacting with diverse biological targets. Its "privileged" status arises from three key attributes:
Structure-activity relationship (SAR) studies highlight critical modifications that amplify therapeutic effects:
Table 2: SAR Insights for 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidine Derivatives
Modification Site | Structural Change | Biological Impact | Mechanistic Rationale |
---|---|---|---|
Pyrazole C5 | CF₃ vs. CH₃ | ↑ CB1 binding affinity (IC₅₀: 8 nM vs. 120 nM) | Enhanced hydrophobic contact with Leu387 |
Piperidine N | H vs. acetyl | ↓ Microsomal clearance (t₁/₂: 45 min vs. 22 min) | Blocked oxidative deamination |
Pyrazole C4 | NH₂ vs. N=CHPh | ↑ Analgesic potency (ED₅₀: 12 mg/kg vs. 28 mg/kg) | Imine formation enables Schiff base interactions |
Piperidine C4 | CN vs. COCH₃ | ↑ Fungicidal activity (EC₅₀: 0.8 μM vs. 5.2 μM) | Nitrile’s dipole interaction with heme iron |
The trifluoromethyl group’s role is particularly noteworthy. Beyond modulating lipophilicity (increasing logP by ~1 unit), its strong inductive effect polarizes the pyrazole ring, augmenting hydrogen-bond acceptor strength at N1. This phenomenon explains the 10-fold potency difference observed in VEGFR-2 inhibitors like acrizanib precursors, where the CF₃ group improved kinase binding affinity (Kd = 2.4 nM) compared to methyl analogs [6] [9]. Furthermore, computational analyses confirm favorable ADME profiles for CF₃-containing derivatives, with intestinal absorption >90% and blood-brain barrier permeability (PS > 4.0 × 10⁻⁶ cm/s) in pre-clinical models [2] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1